molecular formula C12H18FN3 B3372116 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline CAS No. 873537-30-5

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Cat. No.: B3372116
CAS No.: 873537-30-5
M. Wt: 223.29
InChI Key: DZVMBVDQVQEWNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline involves several steps, typically starting with the preparation of the diazepane ring followed by the introduction of the fluoro and aniline groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Synthesis of 4-methyl-1,4-diazepane through cyclization reactions.

    Step 2: Introduction of the fluoro group via electrophilic fluorination.

    Step 3: Coupling of the diazepane and fluoro groups with aniline through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the fluoro, diazepane, and aniline groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-5-2-6-16(8-7-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVMBVDQVQEWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653856
Record name 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873537-30-5
Record name 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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